molecular formula C19H24N4O4 B6483229 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 941902-90-5

4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No. B6483229
CAS RN: 941902-90-5
M. Wt: 372.4 g/mol
InChI Key: XWLYMOPRTZCYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (4-DMAP) is an organic compound that has gained recent attention for its potential applications in a variety of scientific and medical fields. This compound was first synthesized in the laboratory in 1999, and has since been studied for its various properties and potential uses. 4-DMAP is a pyrimidine derivative that has been used in a variety of research experiments, such as those involving the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drug therapies.

Scientific Research Applications

4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been studied for its potential applications in a variety of scientific and medical fields. This compound has been used in research experiments involving the synthesis of new molecules, the study of biochemical and physiological effects, and the development of new drug therapies. 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been found to be a useful intermediate in the synthesis of other compounds, such as those used in the treatment of cancer and other diseases. In addition, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been used in the study of enzyme inhibitors, which are compounds that can block the action of enzymes and thus alter biochemical processes. 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has also been studied for its potential use in the development of new drug therapies, as it has been found to inhibit the action of certain enzymes involved in the development of diseases.

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is not yet fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the action of enzymes involved in biochemical processes. 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been found to inhibit the action of certain enzymes, such as those involved in the development of cancer and other diseases. In addition, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been found to interact with other compounds, such as those involved in the synthesis of new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine are not yet fully understood. However, it is believed that the compound acts as an enzyme inhibitor, blocking the action of enzymes involved in biochemical processes. 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been found to inhibit the action of certain enzymes, such as those involved in the development of cancer and other diseases. In addition, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has been found to interact with other compounds, such as those involved in the synthesis of new molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine in laboratory experiments. For example, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is not soluble in water, which may limit its use in certain types of experiments. In addition, the compound is relatively unstable in the presence of light and heat, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for the use of 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine in scientific research. For example, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine could be further studied for its potential use as an enzyme inhibitor in the development of new drug therapies. In addition, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine could be further studied for its potential use in the synthesis of new molecules and compounds. Finally, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine could be further studied for its potential use in the study of biochemical and physiological effects, as well as its potential use in the development of new materials and technologies.

Synthesis Methods

4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is synthesized through a multi-step process that involves the reaction of two different compounds. The first step involves the reaction of 2,3-dimethoxybenzoic acid with 2-amino-4-methylpiperazine in the presence of a suitable catalyst, such as p-toluenesulfonic acid. This reaction produces the intermediate compound 4-(2,3-dimethoxybenzoyl)piperazin-1-yl, which is then reacted with 6-methoxy-2-methylpyrimidine in the presence of a suitable catalyst, such as sodium hydroxide. This reaction produces the final product, 4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13-20-16(12-17(21-13)26-3)22-8-10-23(11-9-22)19(24)14-6-5-7-15(25-2)18(14)27-4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLYMOPRTZCYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

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